Sodium acetate-18O2 (CH3C18O2Na) is a highly enriched, stable isotope-labeled organic salt primarily procured as an internal standard for mass spectrometry (MS) and as a precursor for synthesizing 18O-acetylated biomolecules. Supplied as a non-volatile, water-soluble solid with a typical isotopic purity of ≥95 atom % 18O, it provides a precise +4 Da mass shift compared to its unlabeled counterpart. This compound is critical for isotope dilution mass spectrometry (IDMS), metabolic flux analysis, and mechanistic studies tracking oxygen transfer, offering superior handling stability and stoichiometric labeling efficiency compared to volatile or indirect labeling alternatives .
Substituting Sodium acetate-18O2 with unlabeled sodium acetate completely negates its utility in MS, as the lack of a +4 Da mass shift prevents differentiation from endogenous acetate in biological matrices . Attempting to use Sodium acetate-13C2 or -d3 as a substitute fails in mechanistic studies specifically designed to track oxygen atom transfer during esterification or hydrolysis [1]. Furthermore, substituting with the free acid form, Acetic acid-18O2, introduces severe gravimetric inaccuracies; the volatile nature of the liquid acid leads to evaporative losses during weighing, compromising the exact molarity required for quantitative internal standard curves, whereas the sodium salt remains perfectly stable[2].
For the preparation of exact molarity standard solutions, the physical state of the isotopic tracer is critical. Sodium acetate-18O2 is an anhydrous solid (mp >300 °C) with negligible vapor pressure, allowing for sub-milligram gravimetric precision. In contrast, Acetic acid-18O2 is a volatile liquid (bp ~118 °C) that undergoes continuous evaporative loss during handling and weighing [1]. This volatility introduces concentration errors into the standard curve, whereas the sodium salt ensures absolute quantitative reproducibility.
| Evidence Dimension | Vapor pressure and weighing stability |
| Target Compound Data | Solid, negligible vapor pressure, stable mass |
| Comparator Or Baseline | Acetic acid-18O2 (Liquid, high vapor pressure, evaporative mass loss) |
| Quantified Difference | Eliminates evaporative concentration errors during standard preparation |
| Conditions | Ambient laboratory weighing and standard dilution |
Accurate quantification in isotope dilution mass spectrometry requires exact molarity, making the non-volatile solid salt the preferred choice for internal standards.
In quantitative metabolomics, differentiating the internal standard from the endogenous analyte and its natural isotopic envelope is paramount. Sodium acetate-18O2 provides a +4 Da mass shift (m/z +4) due to the incorporation of two 18O atoms . Unlabeled sodium acetate (M0) exhibits natural M+1 and M+2 isotopic peaks (primarily from 13C and 18O natural abundance). The +4 Da shift of the 18O2-labeled compound ensures complete spectral isolation from the endogenous M0, M+1, and M+2 signals, eliminating cross-talk and background interference.
| Evidence Dimension | Isotopic mass shift (m/z) |
| Target Compound Data | +4 Da shift |
| Comparator Or Baseline | Unlabeled Sodium Acetate (0 Da shift, with M+1/M+2 natural background) |
| Quantified Difference | Clear +4 Da separation, bypassing natural isotopic overlap |
| Conditions | LC-MS/MS or GC-MS quantitative analysis |
Ensures zero signal interference between the internal standard and the target analyte, enabling highly accurate quantification of short-chain fatty acids.
Synthesizing 18O-labeled acetylated compounds (e.g., acetyl-CoA-18O2) can be achieved directly using Sodium acetate-18O2 or indirectly via hydrolytic exchange with H2 18O. Direct synthesis using the pre-labeled acetate salt preserves the ~95 atom % 18O purity of the precursor stoichiometrically[1]. Conversely, driving oxygen exchange with H2 18O requires harsh conditions and a massive molar excess (>10x) of expensive labeled water to overcome equilibrium limits, often resulting in incomplete labeling (mixed 16O18O species).
| Evidence Dimension | 18O incorporation efficiency and reagent economy |
| Target Compound Data | Direct stoichiometric incorporation, ~95% 18O2 yield |
| Comparator Or Baseline | H2 18O exchange (Requires >10x excess, prone to 16O18O mixing) |
| Quantified Difference | Achieves maximal double-labeling without massive reagent excess |
| Conditions | Synthesis of 18O-acetylated biomolecules |
Reduces the cost and complexity of synthesizing highly enriched 18O-acetylated biological probes by avoiding inefficient equilibrium-driven water exchange.
Used as a non-volatile, highly precise internal standard for the absolute quantification of acetate in plasma, feces, and gut microbiome metabolomic samples, leveraging its +4 Da mass shift to avoid natural isotopic interference .
Serves as the direct, high-efficiency precursor for enzymatic or chemical synthesis of acetyl-CoA-18O2, enabling advanced studies of acetylation pathways and lipid metabolism without the need for excessive H2 18O exchange [1].
Employed in NMR and MS to trace the exact fate of oxygen atoms during esterification, hydrolysis, or enzymatic cleavage, a mechanistic task impossible to perform with 13C or D-labeled analogs .